4-(Benzoyloxy)-3,5-dimethoxybenzoic acid
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Overview
Description
4-(Benzoyloxy)-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol It is a derivative of benzoic acid, characterized by the presence of benzoyloxy and dimethoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoyloxy)-3,5-dimethoxybenzoic acid typically involves the esterification of 3,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3,5-Dimethoxybenzoic acid+Benzoyl chloridePyridine, Reflux4-Benzoyloxy-3,5-dimethoxybenzoic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Benzoyloxy)-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 4-hydroxy-3,5-dimethoxybenzoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(Benzoyloxy)-3,5-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzoyloxy)-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species (ROS) and protecting cells from damage .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoic acid: Lacks the benzoyloxy group, making it less reactive in certain chemical reactions.
4-Hydroxy-3,5-dimethoxybenzoic acid: Contains a hydroxyl group instead of a benzoyloxy group, leading to different chemical and biological properties.
Uniqueness
4-(Benzoyloxy)-3,5-dimethoxybenzoic acid is unique due to the presence of both benzoyloxy and dimethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-benzoyloxy-3,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-20-12-8-11(15(17)18)9-13(21-2)14(12)22-16(19)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQDTLNDBGFSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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